

Buspirone N-oxide: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: *Buspirone n-oxide*

Cat. No.: *B602397*

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Introduction

Buspirone, an anxiolytic agent of the azapirone class, undergoes extensive metabolism in the body, leading to the formation of several metabolites. Among these, **Buspirone N-oxide** is a notable product of oxidative metabolism. This technical guide provides an in-depth overview of the chemical structure, properties, and relevant experimental methodologies associated with **Buspirone N-oxide**, tailored for a scientific audience.

Chemical Structure and Properties

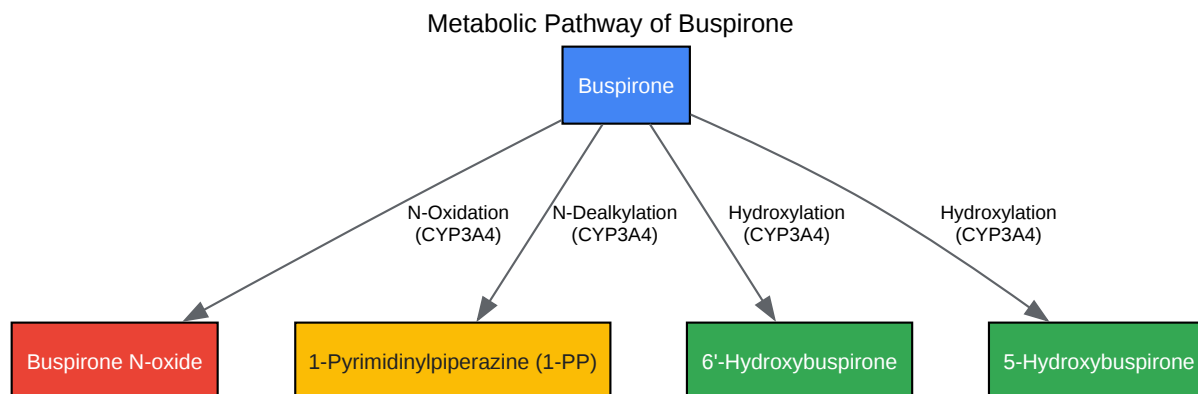
Buspirone N-oxide is formed through the N-oxidation of the piperazine ring of the parent buspirone molecule.^{[1][2]} This metabolic transformation is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.^{[1][3][4]} The resulting compound has a distinct chemical structure and set of physicochemical properties.

Below is a summary of the key chemical identifiers for **Buspirone N-oxide**:

Property	Value	Source
Chemical Formula	C ₂₁ H ₃₁ N ₅ O ₃	
Molecular Weight	401.5 g/mol	
IUPAC Name	8-[4-(1-oxido-4-pyrimidin-2-ylpiperazin-1-ium-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione	
CAS Number	220747-81-9	
SMILES	<chem>C1CCC2(C1)CC(=O)N(C(=O)C2)CCCC[N+]3(CCN(CC3)C4=NC=CC=N4)[O-]</chem>	
InChI	InChI=1S/C21H31N5O3/c27-18-16-21(6-1-2-7-21)17-19(28)25(18)10-3-4-13-26(29)14-11-24(12-15-26)20-22-8-5-9-23-20/h5,8-9H,1-4,6-7,10-17H2	
LogP (Predicted)	1.84	

Metabolic Pathway of Buspirone

Buspirone undergoes extensive first-pass metabolism, with several key pathways identified. The formation of **Buspirone N-oxide** is one of these primary routes. The diagram below illustrates the major metabolic transformations of buspirone.



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Metabolic pathways of Buspirone.

Quantitative Data

The formation of **Buspirone N-oxide** has been studied in vitro, providing insights into the enzymatic kinetics of this metabolic pathway.

Parameter	Value	Experimental System	Source
Apparent Km for Buspirone N-oxide formation	34.0 μ M	Pooled Human Liver Microsomes	

Experimental Protocols

Synthesis of Buspirone N-oxide

A facile method for the preparation of **Buspirone N-oxide** involves the use of Davis' reagent (2-sulfonyloxaziridines).

Methodology Overview:

- Reactants: Buspirone (1) is treated with 1.05 equivalents of 2-phenylsulfonyl-3-phenyloxaziridine (Davis' reagent, 2).

- Solvent: The reaction is carried out in methylene chloride.
- Temperature: The reaction proceeds at room temperature.
- Reaction Time: The oxidation is typically complete within one hour.
- Product Isolation: The resulting piperazine N-oxide can be isolated in high yield (e.g., 93%) as its oxalic acid salt.
- Purification: A key advantage of this method is that it often does not require chromatographic separation of the product.

This method offers a selective oxidation of the piperazine nitrogen without significant formation of the undesired pyrimidine N-oxide.

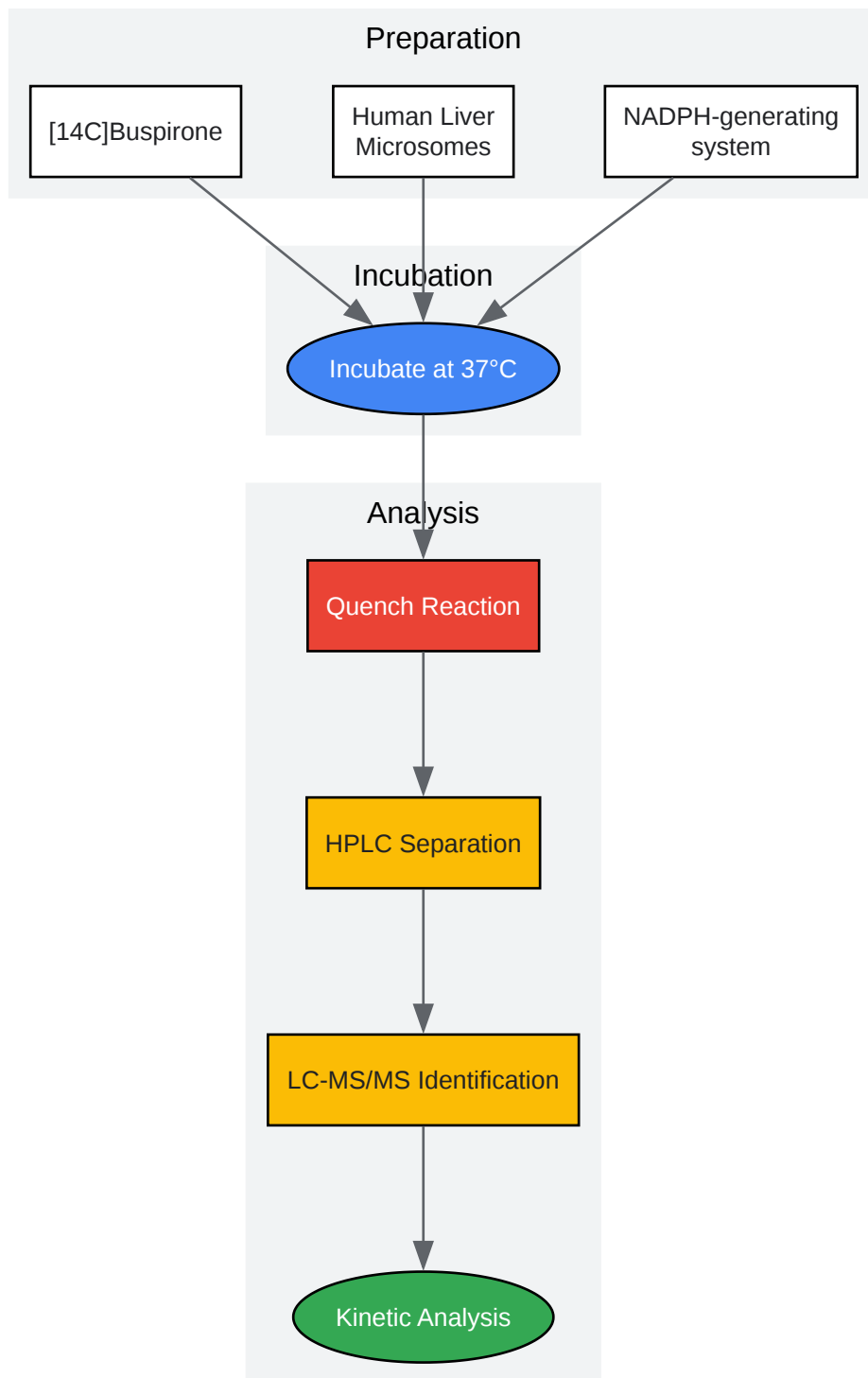
In Vitro Metabolism Studies

The metabolic pathways of buspirone, including the formation of **Buspirone N-oxide**, can be investigated using in vitro systems such as human liver microsomes (HLMs).

Methodology Overview:

- Incubation Mixture: [^{14}C]Buspirone at varying concentrations (e.g., 2.5 to 150 μM) is incubated with pooled human liver microsomes (e.g., 0.1 mg/mL) and an NADPH-generating system in a suitable buffer (e.g., 100 mM sodium phosphate buffer, pH 7.4).
- Incubation Time: The incubation is carried out for a specific duration (e.g., 5 minutes).
- Metabolite Analysis: The reaction is quenched, and the metabolites are separated and identified using analytical techniques such as High-Performance Liquid Chromatography with Radiometric Detection (HPLC-radiochromatography) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
- Enzyme Kinetics: By measuring the rate of formation of **Buspirone N-oxide** at different substrate concentrations, enzyme kinetic parameters like the apparent K_m can be determined.

In Vitro Metabolism Workflow



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Workflow for in vitro metabolism studies.

Analytical Quantification

Sensitive and specific methods for the quantification of buspirone and its metabolites in biological matrices typically employ liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Methodology Overview for Buspirone (adaptable for N-oxide):

- **Sample Preparation:** Plasma samples containing the analyte are typically prepared using liquid-liquid extraction (e.g., with methyl tert-butyl ether) or solid-phase extraction. An internal standard (e.g., buspirone-d8) is added for accurate quantification.
- **Chromatographic Separation:** Separation is achieved on a reverse-phase HPLC column (e.g., C18) with an isocratic or gradient mobile phase. A common mobile phase composition is a mixture of acetonitrile and an aqueous buffer (e.g., 0.1% acetic acid or ammonium acetate).
- **Mass Spectrometric Detection:** Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard to ensure selectivity and sensitivity. For buspirone, a common transition is m/z 386 \rightarrow 122.

Conclusion

Buspirone N-oxide is a significant metabolite of buspirone, formed via CYP3A4-mediated oxidation. Understanding its chemical properties and the methods for its synthesis and quantification is crucial for comprehensive drug metabolism and pharmacokinetic studies. The methodologies outlined in this guide provide a foundation for researchers in the field of drug development to further investigate the role and characteristics of this metabolite.

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- To cite this document: BenchChem. [Buspirone N-oxide: A Comprehensive Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b602397#what-is-the-chemical-structure-of-buspirone-n-oxide]

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